1-[(1S,3R)-3-(3-fluorophenyl)cyclopentyl]-3-(1H-indazol-4-yl)urea
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Overview
Preparation Methods
The synthesis of PMID25666693-Compound-6 involves a series of chemical reactions, typically starting with the polymerization of caprolactam. The process can be divided into two main steps: caprolactam hydrolysis polymerization and transesterification . In the first step, a carboxyl-terminated polyamide 6-based prepolymer is obtained using a dibasic acid as a blocking agent. Subsequently, ethylene glycol is added for esterification to form a glycol-terminated polyamide 6-based prepolymer. Finally, a transesterification reaction is carried out to prepare the polyamide 6-based polymer .
Chemical Reactions Analysis
PMID25666693-Compound-6 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Hydrolysis: This reaction involves the breaking of a bond in a molecule using water. Common reagents include acids and bases.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PMID25666693-Compound-6 has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used to study the modulation of β2-adrenoceptor activity and its effects on cellular processes.
Medicine: It has potential therapeutic applications due to its ability to modulate β2-adrenoceptor activity, which is involved in various physiological processes.
Industry: It is used in the production of polyamide 6-based polymers, which have applications in textiles, automotive, and packaging industries
Mechanism of Action
PMID25666693-Compound-6 exerts its effects by acting as a positive allosteric modulator of β2-adrenoceptor activity. This means that it binds to a site on the receptor that is distinct from the active site, enhancing the receptor’s response to its natural ligand. The molecular targets involved include the β2-adrenoceptor, which is a G protein-coupled receptor that plays a key role in the regulation of various physiological processes .
Properties
Molecular Formula |
C19H19FN4O |
---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1-[(1S,3R)-3-(3-fluorophenyl)cyclopentyl]-3-(1H-indazol-4-yl)urea |
InChI |
InChI=1S/C19H19FN4O/c20-14-4-1-3-12(9-14)13-7-8-15(10-13)22-19(25)23-17-5-2-6-18-16(17)11-21-24-18/h1-6,9,11,13,15H,7-8,10H2,(H,21,24)(H2,22,23,25)/t13-,15+/m1/s1 |
InChI Key |
ROOFFAWDIFZLQB-HIFRSBDPSA-N |
Isomeric SMILES |
C1C[C@@H](C[C@@H]1C2=CC(=CC=C2)F)NC(=O)NC3=CC=CC4=C3C=NN4 |
Canonical SMILES |
C1CC(CC1C2=CC(=CC=C2)F)NC(=O)NC3=CC=CC4=C3C=NN4 |
Origin of Product |
United States |
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